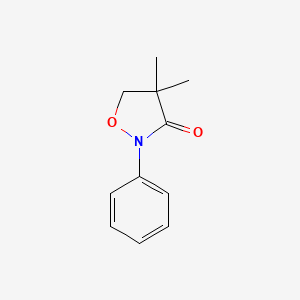

4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one

Beschreibung

4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one is a heterocyclic compound belonging to the oxazolidinone class. Its structure comprises a five-membered oxazolidinone ring substituted with two methyl groups at the 4-position and a phenyl group at the 2-position (IUPAC name: 4,4-dimethyl-2-phenyl-1,2-oxazolidin-3-one). The phenyl substituent distinguishes it from chlorinated derivatives (e.g., clomazone) and amino-substituted variants (e.g., D-cycloserine), influencing its physicochemical and biological properties .

Eigenschaften

CAS-Nummer |

81777-90-4 |

|---|---|

Molekularformel |

C11H13NO2 |

Molekulargewicht |

191.23 g/mol |

IUPAC-Name |

4,4-dimethyl-2-phenyl-1,2-oxazolidin-3-one |

InChI |

InChI=1S/C11H13NO2/c1-11(2)8-14-12(10(11)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

InChI-Schlüssel |

UEUTYYINEWCCOV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CON(C1=O)C2=CC=CC=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenyl-2-oxazoline with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one involves its interaction with specific molecular targets. In biological systems, it may act as a protein synthesis inhibitor by binding to ribosomal subunits, thereby preventing the formation of essential proteins. This mechanism is similar to that of other oxazolidinone compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxazolidinone Derivatives

Oxazolidinones exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 4,4-dimethyl-2-phenyl-1,2-oxazolidin-3-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Oxazolidinone Derivatives

Key Observations

Substituent Effects on Applications: Chlorinated Benzyl Groups (Clomazone, Bixlozone): The addition of chlorine atoms enhances herbicidal activity and environmental persistence. Clomazone’s 2-chlorobenzyl group enables selective inhibition of diterpene synthesis in weeds , while Bixlozone’s 2,4-dichlorobenzyl substituent likely improves soil adhesion and broad-spectrum efficacy . Amino Group (D-Cycloserine): The 4-amino substitution confers antibiotic properties by mimicking D-alanine, inhibiting bacterial cell wall synthesis . However, it could serve as a precursor for synthesizing bioactive molecules .

Physicochemical Properties :

- Solubility : Clomazone’s high water solubility (1100 mg/L) contributes to its mobility in aquatic systems, raising environmental concerns . In contrast, the phenyl-substituted target compound is expected to have lower solubility due to hydrophobic aromatic interactions.

- Environmental Fate : Chlorinated derivatives like clomazone exhibit prolonged half-lives (4–16 weeks in soil), increasing groundwater contamination risks . The phenyl analog’s environmental behavior remains underexplored but may differ due to reduced polarity.

Biological Activity: Clomazone and Bixlozone act as herbicides by disrupting lipid biosynthesis in plants . D-Cycloserine’s mechanism is distinct, targeting bacterial enzymes . The target compound’s lack of chlorine or amino groups likely renders it biologically inert in these contexts, though its role in synthetic chemistry warrants further study .

Biologische Aktivität

4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one is a heterocyclic organic compound notable for its five-membered ring structure containing nitrogen and oxygen atoms. Its unique configuration, characterized by two methyl groups at the 4-position and a phenyl group at the 2-position, contributes to its diverse biological activities and potential applications in medicinal chemistry.

Research indicates that 4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one may influence various biological systems through modulation of enzyme activities and metabolic pathways. Although the specific mechanisms are not fully elucidated, studies suggest it interacts with biological molecules, which is crucial for understanding its pharmacokinetics and therapeutic potential .

Pharmacological Applications

The compound has shown promise in several pharmacological contexts:

- Antimicrobial Activity : Preliminary studies have indicated that oxazolidinone derivatives exhibit activity against Gram-positive bacteria, including resistant strains. The structural properties of 4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one may enhance its efficacy against such pathogens .

- Cytokine Modulation : Similar compounds have been reported to modulate cytokine production in immune cells, suggesting potential applications in inflammatory diseases .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of 4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one. These studies typically involve:

- Acute Toxicity Testing : Evaluating the effects of high doses on various animal models.

- Chronic Exposure Studies : Long-term administration studies to assess potential adverse effects on organ systems .

Comparative Analysis with Related Compounds

The biological activity of 4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one can be compared with structurally similar compounds. Below is a summary table highlighting key features:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| 4,4-Dimethyl-1,2-oxazolidin-3-one | C11H15NO | Antimicrobial properties |

| 4-Methylthio-substituted oxazolidine | C11H15NOS | Varies; potential for different biological effects |

| 5-Hydroxy derivatives | Varies | Enhanced solubility and reactivity |

| 4-Amino derivatives | Varies | Increased biological activity due to amino group |

This table illustrates how variations in structure can lead to significant differences in biological activity.

Study on Antimicrobial Properties

A study conducted by researchers at a pharmaceutical institute investigated the antimicrobial efficacy of several oxazolidinone derivatives against resistant bacterial strains. The findings indicated that 4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one demonstrated significant inhibition against Staphylococcus aureus and Enterococcus faecium. The study concluded that structural modifications could enhance potency and selectivity against resistant strains .

Cytokine Modulation Research

Another research initiative focused on the cytokine modulation capabilities of oxazolidinones. It was found that compounds similar to 4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one could effectively downregulate pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions characterized by excessive inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.